molecular formula C23H21FN2O3S B2448851 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide CAS No. 1005299-82-0

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide

Cat. No. B2448851
CAS RN: 1005299-82-0
M. Wt: 424.49
InChI Key: KPHJKZLPJXYOJB-UHFFFAOYSA-N
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Description

“N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide” is a complex organic compound. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a sulfonyl group attached to a fluorophenyl group, and a benzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the sulfonyl group, and the attachment of the benzamide group. Fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides, which could potentially be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydroquinoline ring would likely contribute to the rigidity of the molecule, while the sulfonyl and benzamide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The sulfonyl group could potentially be replaced with other groups through nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the sulfonyl group could potentially increase the compound’s reactivity .

Scientific Research Applications

Binding and Inhibitory Potentials

Research indicates that compounds structurally related to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide show promise in various pharmacological and biochemical contexts. For instance, compounds with similar structures have been identified as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), a key enzyme involved in catecholamine biosynthesis, suggesting potential applications in neurological disorders and diseases related to catecholamine regulation (Grunewald et al., 2006; Romero et al., 2004). These studies suggest that modifications to the sulfonamide group can impact the lipophilicity and potency of the compounds, potentially affecting their ability to cross the blood-brain barrier and their selectivity for PNMT over other targets.

Antimicrobial and Anticancer Properties

Further research has explored the synthesis and biological evaluation of compounds structurally related to this compound for their cytotoxic activities against various cancer cell lines, demonstrating significant potential in anticancer therapy (Ravichandiran et al., 2019). Additionally, studies on related sulfonamides and carbamates have shown promising antimicrobial activity, suggesting applications in addressing bacterial and fungal infections (Janakiramudu et al., 2017).

Proton Exchange Membrane Applications

In the field of materials science, research on phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers has been conducted, highlighting the potential of these materials in high-temperature proton exchange membranes, which are critical components of fuel cell technology (Seo et al., 2013). This suggests that derivatives of this compound could have applications beyond pharmacology, including in energy technologies.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound. Given the complexity of its structure, this compound could have interesting chemical and biological properties that could be worth investigating .

properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-5-2-3-7-21(16)23(27)25-19-11-8-17-6-4-14-26(22(17)15-19)30(28,29)20-12-9-18(24)10-13-20/h2-3,5,7-13,15H,4,6,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHJKZLPJXYOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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